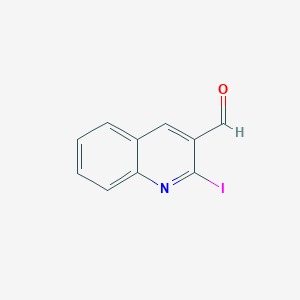
2-Iodoquinoline-3-carbaldehyde
描述
2-Iodoquinoline-3-carbaldehyde is an organic compound belonging to the quinoline family, characterized by the presence of an iodine atom at the second position and an aldehyde group at the third position of the quinoline ring. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities.
作用机制
Target of Action
It is known that the compound is used in the synthesis of indenoquinolinones , which are biologically potent molecules .
Mode of Action
2-Iodoquinoline-3-carbaldehyde interacts with its targets through a process known as Pd-mediated simultaneous C–H (aldehyde) and C–X bond activation . This process involves the use of a palladium catalyst to activate the C–H and C–X bonds in the this compound molecule . The activation of these bonds allows for the synthesis of indenoquinolinones .
Biochemical Pathways
The compound plays a significant role in the synthesis of indenoquinolinones , which are known to possess excellent biological profiles .
生化分析
Biochemical Properties
2-Iodoquinoline-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of indenoquinolinones through Pd-mediated simultaneous C–H (aldehyde) and C–X bond activation . This compound interacts with various enzymes and proteins, including palladium complexes, which facilitate its transformation into biologically potent molecules. The nature of these interactions involves the formation of intermediate species, such as aryne-ligated Pd complexes, which reduce the probability of side reactions and enhance the efficiency of the synthesis process .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the synthesis of indenoquinolinones from this compound has been shown to possess excellent biological profiles, including anti-inflammatory and anticancer activities . These effects are mediated through the activation of caspases, key apoptosis mediators, which target proteins such as P53 and caspase-3, leading to the activation of death proteases and cleavage of important cellular proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with palladium complexes facilitates the formation of intermediate species that drive the synthesis of biologically active molecules . Additionally, the compound’s ability to modulate gene expression and enzyme activity contributes to its therapeutic potential in various biological systems.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound’s stability is influenced by the presence of reactive intermediates, such as aryne-ligated Pd complexes, which enhance its reactivity and reduce the likelihood of side reactions . Long-term effects observed in in vitro and in vivo studies include sustained biological activity and minimal degradation, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent biological activity, with higher doses leading to increased therapeutic effects . At very high doses, toxic or adverse effects may be observed, highlighting the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by palladium-catalyzed reactions. The compound interacts with enzymes and cofactors that facilitate its transformation into biologically active molecules . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biological activity and therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biological activity and therapeutic efficacy . The compound’s ability to interact with specific transporters and binding proteins ensures its targeted delivery to desired cellular compartments.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, enhancing its therapeutic potential and minimizing off-target effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-iodoquinoline-3-carbaldehyde typically involves the iodination of quinoline derivatives. One common method includes the reaction of quinoline-3-carbaldehyde with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions: 2-Iodoquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed:
Substitution: Formation of 2-substituted quinoline-3-carbaldehyde derivatives.
Oxidation: Formation of 2-iodoquinoline-3-carboxylic acid.
Reduction: Formation of 2-iodoquinoline-3-methanol.
科学研究应用
2-Iodoquinoline-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
相似化合物的比较
- 2-Chloroquinoline-3-carbaldehyde
- 2-Bromoquinoline-3-carbaldehyde
- 2-Fluoroquinoline-3-carbaldehyde
Comparison: 2-Iodoquinoline-3-carbaldehyde is unique due to the presence of the iodine atom, which imparts distinct reactivity and physicochemical properties compared to its chloro, bromo, and fluoro analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution reactions and potentially more effective in biological applications.
属性
IUPAC Name |
2-iodoquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6INO/c11-10-8(6-13)5-7-3-1-2-4-9(7)12-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RACRQJGNJCQAFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)I)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451025 | |
| Record name | 2-iodoquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80231-40-9 | |
| Record name | 2-iodoquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)









